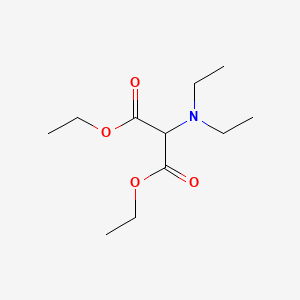

Diethyl (diethylamino)propanedioate

Description

Diethyl (diethylamino)propanedioate is a substituted derivative of diethyl malonate (propanedioic acid diethyl ester), where one of the central methylene hydrogens is replaced by a diethylamino group (-N(CH₂CH₃)₂). For instance, diethyl 2-(methylamino)propanedioate (C₇H₁₃NO₄) is synthesized via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine, followed by hydrogenolysis to remove the benzyl group . Similarly, introducing a diethylamino group would involve reacting diethyl bromomalonate with diethylamine. Such amino-substituted malonates are critical intermediates in synthesizing bioactive molecules, including hydantoins and antihypertensive agents .

Properties

CAS No. |

37706-08-4 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

diethyl 2-(diethylamino)propanedioate |

InChI |

InChI=1S/C11H21NO4/c1-5-12(6-2)9(10(13)15-7-3)11(14)16-8-4/h9H,5-8H2,1-4H3 |

InChI Key |

KPXMMPKVFUVJMD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl (diethylamino)propanedioate with structurally related propanedioate derivatives, highlighting differences in molecular properties, synthesis, and applications:

Key Observations:

Substituent Effects on Properties: Amino Groups: Introduce basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. For example, diethyl 2-(methylamino)propanedioate (MW 190.11) reacts with pyrrolidine and formaldehyde to form hydantoins, demonstrating its role in heterocyclic synthesis . Aryl/Heteroaryl Groups: Increase molecular weight and lipophilicity (e.g., diethyl phenylmalonate, logP ~2.5). Bromophenyl derivatives (MW 327.17) exhibit higher logP values (~4.02), making them suitable for lipid-rich environments . Methylidene Groups: Dimethylaminomethylidene substituents (C₁₀H₁₇NO₄) enable conjugation, altering UV-Vis absorption and reactivity in cyclization reactions .

Synthesis Methods: Nucleophilic Substitution: Primary method for amino derivatives (e.g., diethyl bromomalonate + amine → diethyl amino-propanedioate) . Condensation Reactions: Used for methylidene derivatives (e.g., diethyl malonate + dimethylamine/formaldehyde → dimethylaminomethylidene product) .

Applications: Pharmaceuticals: Amino-substituted derivatives are intermediates for antihypertensive agents (e.g., ’s indole-based compound inhibits renin) . Agrochemicals: Nitrophenyl-substituted compounds (CAS 40107-10-6) are used in pesticide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.